molecular formula C17H14O6 B192008 5,7-Dihydroxy-3',4'-dimethoxyisoflavone CAS No. 53084-11-0

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Cat. No. B192008
CAS RN: 53084-11-0
M. Wt: 314.29 g/mol
InChI Key: KRJPWSDKKBLTLE-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is a flavonoid compound . It has a molecular formula of C17H14O6 . It has been found to have potential benefits in dietary cancer prophylaxis .


Synthesis Analysis

The synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone from eugenol, an isolated product of clove leaves oil, has been reported . The process involves the conversion of eugenol into 3,4-dimethoxybenzyl cyanide via several stages of reaction. The Hoeben-Hoesch reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin produced 3,4-dimethoxybenzyl-2’,4’,6’-trihydroxyphenyl ketone (deoxybenzoin intermediate) in 58% yield. Eventually, cyclization of the intermediate with reagents of BF3.OEt2/DMF/POCl3 yielded 5,7-dihydroxy-3’,4’-isoflavone in 88% yield .


Molecular Structure Analysis

The molecular structure of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone consists of a flavonoid backbone with hydroxy and methoxy functional groups attached at specific positions .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is the Hoeben-Hoesch reaction, which involves the reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin to produce a deoxybenzoin intermediate .

Scientific Research Applications

  • Synthesis from Eugenol : This isoflavone can be synthesized from eugenol, a product of clove leaves oil. The synthesis involves several reaction stages, including the HoebenHoesch reaction, to produce the compound with a high yield (Alimuddin, Matsjeh, Anwar, & Mustofa, 2011).

  • Selective Demethylation Process : Research on the synthesis of related compounds, such as 3-Hydroxy-8,9-dimethoxypterocarpan, involves the selective demethylation of similar isoflavones, indicating potential methods for modifying this compound's structure for various applications (Fukui, Nakayama, & Harano, 1969).

  • Induction of Enzyme Activity : Isoflavones, including variants of this compound, have been found to induce the phase II enzyme, quinone reductase, suggesting potential biological activities and therapeutic applications (Chang, Gerhäuser, Song, Farnsworth, Pezzuto, & Kinghorn, 1997).

  • Inhibition of Aspergillus flavus : This compound has been isolated from peanuts and identified as an inhibitor of Aspergillus flavus, indicating its potential as an antifungal agent (Turner, Lindsey, Davis, & Bishop, 1975).

  • Anti-tobacco Mosaic Virus Activities : Certain isoflavones, structurally related to 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, have demonstrated anti-tobacco mosaic virus activities, suggesting potential antiviral properties (Li et al., 2015).

  • Quantification in Phyllanthus niruri : This compound has been quantified in Phyllanthus niruri, a plant known for its medicinal properties, implying its natural occurrence and potential therapeutic significance (Hossain & Rahman, 2015).

  • Immunomodulatory Activity : Isoflavones similar to 5,7-Dihydroxy-3',4'-dimethoxyisoflavone have shown immunomodulatory activities, influencing T-lymphocytes and cytokine production, which could be relevant for immune-related therapies (Nazir et al., 2009).

  • Microbial Hydroxylation and Methylation : Research on the microbial conversion of genistein, a related isoflavone, to various metabolites including 5,7-dihydroxy-3',4'-dimethoxyisoflavone, sheds light on the metabolic pathways and potential biotransformation of these compounds (Hosny & Rosazza, 1999).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJPWSDKKBLTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419919
Record name 5,7-Dihydroxy-3',4'-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

CAS RN

53084-11-0
Record name 5,7-Dihydroxy-3',4'-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Hosny, JPN Rosazza - Journal of natural products, 1999 - ACS Publications
Streptomyces griseus (ATCC 10137) and Streptomyces catenulae (ATCC 23893) were used to convert genistein 5,7,4‘-trihydroxyisoflavone (1) a major isoflavone found in soybeans, …
Number of citations: 43 pubs.acs.org
C JIN, H HUANG, Y HE… - Journal of China …, 2021 - pesquisa.bvsalud.org
@# The chemical constituents from 70% ethanol petroleum ether and n-butanol extractions of Callerya nitita Benth. var. hirsutissima. Z. Wei. were separated by preparative high-…
Number of citations: 1 pesquisa.bvsalud.org
GN Dorofeenko, AL Shinkarenko, AL Kazakov… - Chemistry of Natural …, 1974 - Springer
Conclusions A number of natural isoflavones and their structural analogs have been synthesized by improved ethyl orthoformate and dimethylformamide methods. It has been possible …
Number of citations: 4 link.springer.com
A Berreghioua, A Cheriti, N Belboukhari - Der Pharm Lett, 2016 - researchgate.net
Four flavonoids derivatives namely, 5, 7, 3’-trihydroxy-4’-methoxyflavanone (1), 5-hydroxy 6, 7, 4’-trimethoxyflavone (2), 4', 5, 7-trihydroxy-6-methoxyflavone (3) and 5, 7-dihydroxy-3’, 4’-…
Number of citations: 3 www.researchgate.net
AH Abari, M Tayebi - Biotechnology and Bioprocess Engineering, 2019 - Springer
Orobol (5,7,3′,4′-tetrahydroxyisoflavone) is a highly hydroxylated isoflavone, which is rarely found in natural environment. In this study, orobol was produced due to bioconversion of …
Number of citations: 19 link.springer.com
S Das, JPN Rosazza - Journal of Natural Products, 2006 - ACS Publications
Flavonoids are among the most ubiquitous phenolic compounds found in nature. These compounds have diverse physiological and pharmacological activities such as estrogenic, …
Number of citations: 176 pubs.acs.org
T Albishi - 2018 - research.library.mun.ca
The phenolic and polyphenolic compounds present in date palm, oak, quibracho, banana, and pine wood play a crucial role in the development of natural antioxidants. This study …
Number of citations: 1 research.library.mun.ca
R Montgomery - Bioresource Technology, 2004 - Elsevier
Research conducted over the past seven years by the biotechnology byproducts consortium (BBC) addresses its mission to investigate the opportunities to add value to agricultural …
Number of citations: 142 www.sciencedirect.com
AH Alimuddin, S Matsjeh, C Anwar… - Indonesian Journal of …, 2011 - journal.ugm.ac.id
Synthesis of 5, 7-dihydroxy-3', 4'-dimethoxyisoflavone from eugenol as isolated product of clove leaves oil had been done. Eugenol was firstly converted into 3, 4-dimethoxybenzyl …
Number of citations: 4 journal.ugm.ac.id
RM Hedrick - 1947 - Indiana University
Number of citations: 0

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